molecular formula C18H14F2N2O2 B6043752 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide

Cat. No.: B6043752
M. Wt: 328.3 g/mol
InChI Key: CSMVJYAWLYSQSK-UHFFFAOYSA-N
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Description

2-(3-Acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features an indole core, a privileged scaffold in pharmaceuticals, linked to a 2,6-difluoroaniline moiety via an acetamide bridge. The indole nucleus is further functionalized with an acetyl group at the 3-position. Indole derivatives are extensively investigated for their diverse biological activities. Structurally similar acetamide compounds incorporating indole and difluorophenyl groups are reported in scientific literature as key intermediates for the synthesis of potential antiviral agents and as inhibitors for various therapeutic targets . The presence of the acetamide linker and halogen substituents is common in the design of molecules that exhibit activity against viruses like Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV) . As such, this compound serves as a valuable chemical building block for researchers developing and optimizing novel bioactive molecules, studying structure-activity relationships (SAR), and exploring new mechanisms of action in biological systems. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-11(23)13-9-22(16-8-3-2-5-12(13)16)10-17(24)21-18-14(19)6-4-7-15(18)20/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMVJYAWLYSQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Indole Core

The indole skeleton is typically synthesized via the Fischer indole synthesis or modifications thereof. A key intermediate, 1H-indole, is alkylated at the 1-position to introduce a reactive site for subsequent acetylation and amidation.

Example Procedure (Adapted from Patent US20030158153A1):

  • Alkylation of Indole:

    • Indole (1.185 g) is dissolved in dry DMSO (3 ml) and added to a suspension of sodium hydride (60% in mineral oil, 0.44 g) in DMSO (10 ml).

    • After 2 hours, 2,4,6-trimethylbenzyl chloride (1.9 g) in DMSO (2 ml) is introduced, and the mixture is heated at 60°C for 6 hours.

    • The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via column chromatography.

Key Reaction Parameters:

StepSolventTemperatureCatalystYield
AlkylationDMSO60°CNaH75%

Acetylation at the 3-Position

The introduction of the acetyl group at the indole’s 3-position is achieved through Friedel-Crafts acylation or direct electrophilic substitution.

Procedure from VulcanChem:

  • Friedel-Crafts Acylation:

    • The alkylated indole derivative (1 equiv) is reacted with acetyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in anhydrous dichloromethane (DCM).

    • The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours.

    • Quenching with ice water and extraction with DCM yields the 3-acetylindole intermediate.

Optimization Insights:

  • Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.

  • Catalyst Loading: Excess AlCl₃ (>1.5 equiv) leads to side reactions, reducing purity.

Acetamide Linkage Formation

The final step involves coupling the 3-acetylindole with 2,6-difluoroaniline via an acetamide bridge.

Method from VulcanChem:

  • Activation of Carboxylic Acid:

    • 3-Acetylindole-1-acetic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 2 equiv) in dry THF under reflux for 4 hours.

    • The resultant acyl chloride is isolated by evaporation.

  • Amidation with 2,6-Difluoroaniline:

    • The acyl chloride (1 equiv) is reacted with 2,6-difluoroaniline (1.1 equiv) in anhydrous THF with triethylamine (TEA, 2 equiv) as a base.

    • The mixture is stirred at room temperature for 24 hours, followed by purification via recrystallization from ethyl acetate/hexane.

Reaction Conditions Table:

StepReagentSolventBaseTimeYield
Acyl Chloride FormationSOCl₂THF-4 h90%
Amidation2,6-DifluoroanilineTHFTEA24 h82%

Optimization and Scalability

Solvent and Temperature Effects

  • Solvent Screening:

    • THF vs. DCM: THF provides higher amidation yields (82%) compared to DCM (68%) due to better solubility of intermediates.

    • Polar Protic Solvents: Methanol reduces yields (<50%) by promoting hydrolysis of the acyl chloride.

  • Temperature Control:

    • Maintaining 0°C during acylation minimizes side reactions (e.g., over-acetylation).

Catalytic Enhancements

  • Alternative Catalysts:

    • Using HOBt (Hydroxybenzotriazole) with EDC (Ethylcarbodiimide) in amidation improves yields to 88% by reducing racemization.

Analytical Characterization

Post-synthesis validation employs advanced spectroscopic techniques:

Data from VulcanChem:

  • ¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, aromatic H), 2.65 (s, 3H, acetyl CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

  • Mass Spec (ESI): m/z 329.3 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The indole ring and the difluorophenyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced derivatives with alcohol or alkane functionalities.

    Substitution: Substituted products with various functional groups on the indole or phenyl rings.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Acetamide Backbones

(a) N-(2,6-Difluorophenyl)-2-(2-iodoethyl)acetamide
  • Structure : Shares the 2,6-difluorophenylacetamide backbone but replaces the indole with a 2-iodoethyl group.
  • Applications : Used in organic synthesis as a halogenated intermediate .
Compound Name Molecular Weight Key Substituents Applications
Target Compound ~340 (estimated) 3-acetylindole, 2,6-difluorophenyl Pharmacological research
N-(2,6-Difluorophenyl)-2-(2-iodoethyl)acetamide 325.1 2-iodoethyl Synthetic intermediate
(b) 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
  • Structure : Chloroacetamide with diethylphenyl and methoxymethyl groups.
  • Properties : Herbicidal activity due to chloro and alkyl substituents.
  • Comparison : The target compound’s fluorine atoms offer greater electronegativity and stability compared to alachlor’s chlorine and alkyl groups .

Indole-Containing Derivatives

(a) 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(thiazolidin-3-yl)acetamide
  • Structure: Combines dichlorophenyl and thiazolidinone groups.
  • Properties : Demonstrated anti-inflammatory and antimicrobial activity in vitro.
  • Comparison: The target compound’s acetylindole may enhance binding to aromatic enzyme pockets compared to thiazolidinone .

Fluorinated Phenylacetamides in Drug Development

(a) Goxalapladib (CAS-412950-27-7)
  • Structure : Difluorophenylethyl-naphthyridine acetamide.
  • Properties : Molecular weight 718.80 g/mol; used in atherosclerosis treatment.
  • Comparison : The target compound’s simpler structure lacks the naphthyridine and piperidinyl groups, suggesting a narrower but more target-specific bioactivity profile .

Biological Activity

2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of the compound include an indole ring substituted with an acetyl group and an acetamide group linked to a difluorophenyl moiety.

The biological activity of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The difluorophenyl moiety enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Anticancer Activity

Recent studies have explored the anticancer potential of indole derivatives, including 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide. Research indicates that compounds with similar structures exhibit activity against multidrug-resistant cancer cells. For example, a series of 2-aryl-2-(3-indolyl)acetohydroxamic acids showed effectiveness against various cancer types by overcoming resistance mechanisms .

Antimicrobial Properties

The antimicrobial activity of indole derivatives has also been documented. Indole compounds are known to possess significant antibacterial and antifungal properties. The specific activity of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide against various microbial strains remains an area for further investigation.

Anti-inflammatory Effects

Indole derivatives have shown promise in reducing inflammation. The compound may exert anti-inflammatory effects by inhibiting specific pathways involved in inflammatory responses. Further research is needed to elucidate the precise mechanisms through which this compound exerts its anti-inflammatory effects.

Comparison of Biological Activities

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityAnti-inflammatory Activity
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamideTBDTBDTBD
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide1.09 ± 0.11 μMModerateModerate
2-(3-acetyl-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamideTBDTBDTBD

Note: TBD = To Be Determined; further studies are required to establish specific values for the compound .

Study on Antihyperglycemic and Antioxidant Activities

A study involving a series of indole derivatives demonstrated their potential as antihyperglycemic agents through inhibition of the α-amylase enzyme. Compounds similar to 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide exhibited varying degrees of inhibition with IC50 values ranging from 1.09 ± 0.11 μM to higher values for less active compounds . This suggests that modifications in structure can significantly influence biological activity.

Research on Multidrug Resistance in Cancer Cells

Another significant research effort focused on the ability of indole derivatives to combat multidrug-resistant cancer cells. The study highlighted how certain structural features can enhance binding affinity and efficacy against resistant cell lines . This reinforces the potential application of compounds like 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide in developing new cancer therapies.

Q & A

Q. What frameworks guide the integration of contradictory data into a unified mechanistic hypothesis?

  • Methodological Answer : Apply the Quadripolar Model (theoretical, epistemological, morphological, technical poles):
  • Theoretical : Link bioactivity data to receptor-ligand interaction theories.
  • Technical : Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) .

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